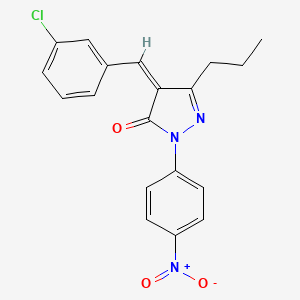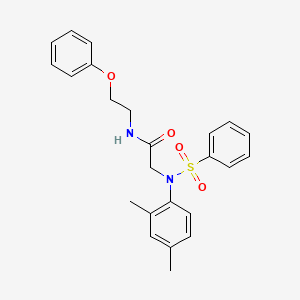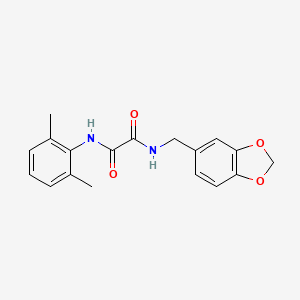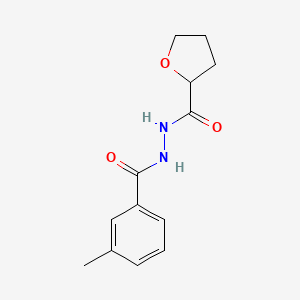
N'-(3-methylbenzoyl)tetrahydro-2-furancarbohydrazide
Descripción general
Descripción
N-(3-methylbenzoyl)tetrahydro-2-furancarbohydrazide, also known as MBTHF, is a chemical compound that has garnered attention in the field of scientific research due to its potential applications in various fields. MBTHF is a white crystalline powder that is soluble in most organic solvents and has a molecular weight of 272.32 g/mol. In
Mecanismo De Acción
The mechanism of action of N'-(3-methylbenzoyl)tetrahydro-2-furancarbohydrazide is not yet fully understood. However, studies have suggested that this compound may exert its antitumor activity by inducing apoptosis in cancer cells. This compound has also been found to inhibit the expression of pro-inflammatory cytokines and enzymes, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce DNA damage and inhibit DNA repair, which may contribute to its antitumor activity. This compound has also been found to inhibit the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N'-(3-methylbenzoyl)tetrahydro-2-furancarbohydrazide is its potent antitumor activity against various cancer cell lines. This compound has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, the limitations of this compound include its low solubility in water, which may limit its bioavailability and efficacy. This compound is also relatively unstable and may degrade over time, which may affect its potency.
Direcciones Futuras
There are various future directions for the research of N'-(3-methylbenzoyl)tetrahydro-2-furancarbohydrazide. One of the major future directions is to explore the mechanism of action of this compound in more detail. This may involve studying the molecular targets of this compound and its effects on various signaling pathways. Another future direction is to explore the potential of this compound as a therapeutic agent for various diseases. This may involve studying the efficacy and safety of this compound in preclinical and clinical trials. Overall, the research on this compound has the potential to lead to the development of novel therapeutic agents for various diseases.
Aplicaciones Científicas De Investigación
N'-(3-methylbenzoyl)tetrahydro-2-furancarbohydrazide has been studied extensively for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent antitumor activity against various cancer cell lines. This compound has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
N'-(3-methylbenzoyl)oxolane-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-4-2-5-10(8-9)12(16)14-15-13(17)11-6-3-7-18-11/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAKKKYCSHLSFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



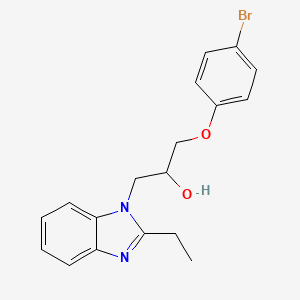
![N'-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3900283.png)
![4-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900288.png)
![4-bromo-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900293.png)
![N'-[(4-fluorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3900294.png)
![N'-[(3-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3900295.png)
![2-[(2,3-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3900303.png)
![1-[(butyrylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate](/img/structure/B3900307.png)
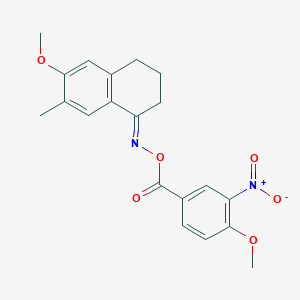
![N-[(4-chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-isopropylaniline](/img/structure/B3900332.png)
